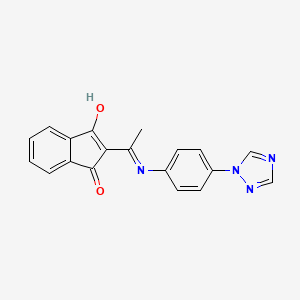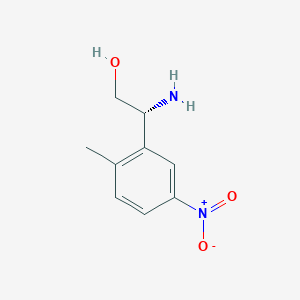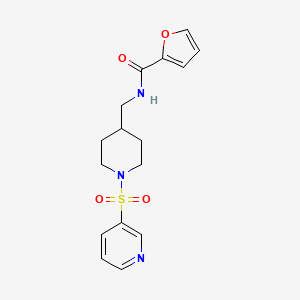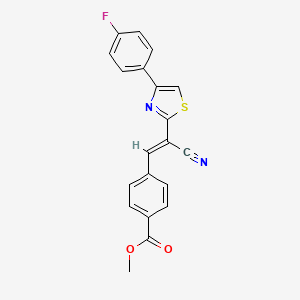![molecular formula C22H31BN2O5S B3017601 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester CAS No. 1895055-06-7](/img/structure/B3017601.png)
2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . The IUPAC name of this compound is tert-butyl (4-methoxybenzyl) (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate . It has a molecular weight of 446.38 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3 .Chemical Reactions Analysis
Boronic esters, including this compound, are known to undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling . A radical approach has been reported for catalytic protodeboronation of alkyl boronic esters .Physical and Chemical Properties Analysis
This compound has a molecular weight of 446.38 . It is stored in a freezer .Scientific Research Applications
Synthesis and Biological Activities
Benzothiazole Derivatives Synthesis : Benzothiazole derivatives, synthesized using Suzuki cross-coupling reactions with aryl boronic acids and pinacol esters, show significant pharmaceutical and biological importance. These derivatives, including 2-amino-6-arylbenzothiazoles, exhibit potent urease enzyme inhibition and nitric oxide scavenging activities (Gull et al., 2013).
Challenges in Analyzing Pinacolboronate Esters : Pinacolboronate esters, crucial in Suzuki coupling for synthesizing complex molecules, present unique analytical challenges due to their facile hydrolysis. Innovative methods were developed to stabilize and analyze these esters, demonstrating their broad applicability in chemical synthesis (Zhong et al., 2012).
Microwave-Assisted Synthesis : Utilizing microwave-assisted one-pot cyclization/Suzuki coupling methods, various 2,6-disubstituted-3-amino-imidazopyridines were efficiently synthesized. The 2-aminopyridine-5-boronic acid pinacol ester was a key starting material, highlighting the adaptability of boronic acid pinacol esters in rapid and diverse compound library synthesis (Dimauro & Kennedy, 2007).
Advanced Applications in Chemistry
Double Prodrug Synthesis : Boronic pinacol esters have been used in creating double prodrugs, enhancing membrane permeability compared to the parent chelator, HBED. This approach could be beneficial in drug delivery systems (Thiele & Sloan, 2016).
Desulfitative Cross-Coupling : Pd(0)-catalyzed Cu(I)-mediated desulfitative cross-coupling with boronic acid pinacol esters yielded fused thiazoles, showcasing their utility in complex organic synthesis (Rajaguru et al., 2015).
Synthesis of Benzo[b]furan Derivatives : 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, a key compound for benzofuran core construction, was synthesized using a novel strategy, illustrating the versatility of pinacol esters in organic synthesis (Williams et al., 2013).
Properties
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWZZHVWRNFYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)








![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)
![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

